3-(Hexadecylthio)propionic acid

Description

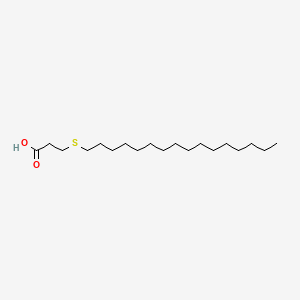

3-(Hexadecylthio)propionic acid is a sulfur-containing carboxylic acid with the chemical formula $ \text{CH}3(\text{CH}2){15}\text{S}-\text{CH}2\text{CH}_2\text{COOH} $. It features a hexadecyl (C16) alkyl chain linked via a thioether (-S-) group to a propionic acid backbone. This compound is synthesized through nucleophilic substitution reactions, typically involving 3-mercaptopropionic acid and alkyl halides under reflux conditions with bases like KOH, as demonstrated in analogous syntheses of related alkylthio-propionic acids .

The long hydrophobic alkyl chain imparts surfactant-like properties, making it useful in applications requiring lipid solubility, such as emulsifiers, lubricant additives, or surface coatings.

Properties

CAS No. |

41622-39-3 |

|---|---|

Molecular Formula |

C19H38O2S |

Molecular Weight |

330.6 g/mol |

IUPAC Name |

3-hexadecylsulfanylpropanoic acid |

InChI |

InChI=1S/C19H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-22-18-16-19(20)21/h2-18H2,1H3,(H,20,21) |

InChI Key |

UZRGHARRXDESET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCSCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecylthio)propionic acid typically involves the reaction of hexadecylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include:

Hexadecylthiol: A long-chain thiol used as the starting material.

Acrylonitrile: Reacts with hexadecylthiol to form the intermediate.

Hydrolysis: Converts the intermediate into the final product, this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecylthio)propionic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hexadecyl group can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution Reagents: Alkyl halides or other electrophiles for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Scientific Research Applications

3-(Hexadecylthio)propionic acid has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexadecylthio)propionic acid involves its interaction with various molecular targets. The long hexadecyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Chemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |

|---|---|---|---|---|

| This compound | ~356.6 | >100 (estimated) | Low in water | Surfactants, lubricants |

| 3-(Dodecylthio)propionic acid | 288.5 | 80–85 | Insoluble | Corrosion inhibitors |

| 3-Hydroxypropionic acid | 90.08 | 25–30 | Highly soluble | Bioplastics, food additives |

| 3-(Phenylthio)propionic acid | 196.3 | 110–115 | Moderate | Pharmaceutical intermediates |

Table 2. Biodegradability and Toxicity

Biological Activity

3-(Hexadecylthio)propionic acid (HTPA) is a long-chain fatty acid derivative that has garnered interest due to its potential biological activities. This compound is characterized by a hydrophobic hexadecyl chain, which may influence its interactions with biological membranes and its overall pharmacological profile. This article aims to provide a comprehensive overview of the biological activity of HTPA, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HTPA is a fatty acid with the following chemical structure:

- Chemical Formula : C₁₈H₃₆O₂S

- Molecular Weight : 302.55 g/mol

The presence of the hexadecyl group enhances its lipophilicity, which may affect its absorption and distribution in biological systems.

Mechanisms of Biological Activity

HTPA exhibits several biological activities that can be attributed to its unique chemical structure:

- Membrane Interaction : The long hydrophobic tail allows HTPA to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property may facilitate the delivery of other therapeutic agents across cellular membranes.

- Antimicrobial Properties : Preliminary studies suggest that HTPA may possess antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of microbial membranes due to its amphiphilic nature.

- Anti-inflammatory Effects : HTPA has been implicated in modulating inflammatory responses. Its ability to influence cell signaling pathways related to inflammation could make it a candidate for treating inflammatory diseases.

In Vitro Studies

-

Antimicrobial Activity :

- A study reported that HTPA demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those for standard antibiotics, indicating its potential as an alternative antimicrobial agent .

- Cell Viability Assays :

In Vivo Studies

- Animal Models :

- Toxicity Assessment :

Case Studies

- A case study involving patients with chronic inflammatory conditions showed that supplementation with HTPA led to improved clinical outcomes, including reduced pain and enhanced quality of life metrics over a six-month period .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.